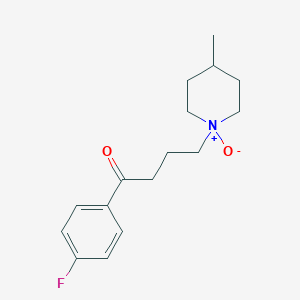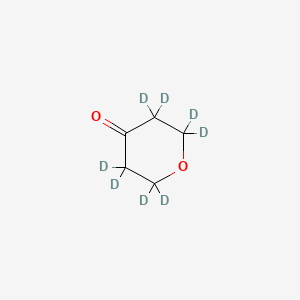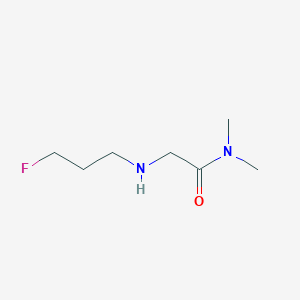
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is a chemical compound with a unique structure that combines a fluoropropyl group with a dimethylcarbamoyl-methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine typically involves the reaction of 3-fluoropropylamine with N,N-dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the fluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodopropyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity, while the carbamoyl-methylamine moiety can modulate its activity. These interactions can lead to the activation or inhibition of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoropropyl trifluoromethanesulfonate
- N,N-dimethylcarbamoyl chloride
- 3-fluoropropylamine
Uniqueness
(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is unique due to the combination of its fluoropropyl and carbamoyl-methylamine groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C7H15FN2O |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
2-(3-fluoropropylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H15FN2O/c1-10(2)7(11)6-9-5-3-4-8/h9H,3-6H2,1-2H3 |
InChI Key |
DWLUXCXAAKDMOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


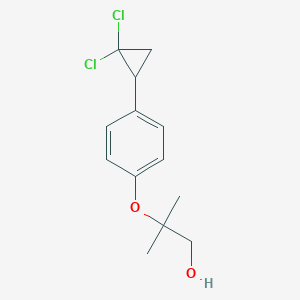

![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)
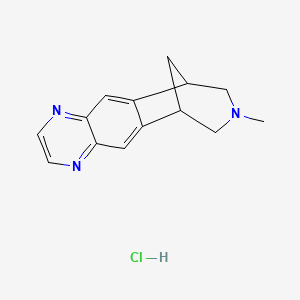
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
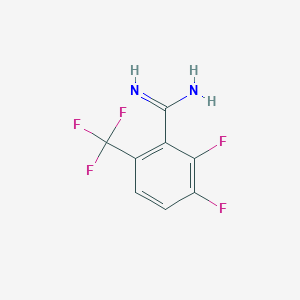
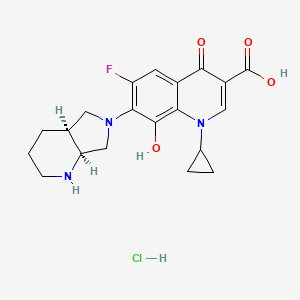
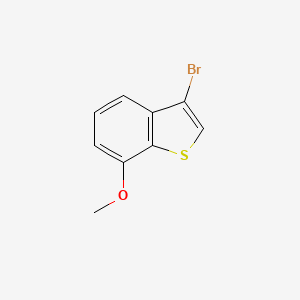


![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)

